molecular formula C12H12ClNO4 B12985240 Rel-(3R,4S)-4-(2-chloro-4-methoxyphenyl)-2-oxopyrrolidine-3-carboxylic acid

Rel-(3R,4S)-4-(2-chloro-4-methoxyphenyl)-2-oxopyrrolidine-3-carboxylic acid

Cat. No.: B12985240
M. Wt: 269.68 g/mol
InChI Key: ICVAEZUMAVAQEO-PSASIEDQSA-N
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Description

Rel-(3R,4S)-4-(2-chloro-4-methoxyphenyl)-2-oxopyrrolidine-3-carboxylic acid is a synthetic organic compound that belongs to the class of pyrrolidine derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-(3R,4S)-4-(2-chloro-4-methoxyphenyl)-2-oxopyrrolidine-3-carboxylic acid typically involves the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the Chlorine and Methoxy Groups: These functional groups can be introduced through electrophilic aromatic substitution reactions.

    Oxidation and Carboxylation: The final steps involve oxidation to introduce the oxo group and carboxylation to form the carboxylic acid.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions.

    Purification Techniques: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Rel-(3R,4S)-4-(2-chloro-4-methoxyphenyl)-2-oxopyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: Conversion to higher oxidation states.

    Reduction: Reduction of the oxo group to a hydroxyl group.

    Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic ring.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents, or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its therapeutic potential in treating diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of Rel-(3R,4S)-4-(2-chloro-4-methoxyphenyl)-2-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors to modulate cellular signaling pathways.

    Pathways: Affecting various biochemical pathways to exert its effects.

Comparison with Similar Compounds

Rel-(3R,4S)-4-(2-chloro-4-methoxyphenyl)-2-oxopyrrolidine-3-carboxylic acid can be compared with other pyrrolidine derivatives, such as:

    Pyrrolidine-2-carboxylic acid: A simpler analog with different functional groups.

    4-(2-chlorophenyl)-2-oxopyrrolidine-3-carboxylic acid: Lacks the methoxy group.

    4-(4-methoxyphenyl)-2-oxopyrrolidine-3-carboxylic acid: Lacks the chlorine group.

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity.

Properties

Molecular Formula

C12H12ClNO4

Molecular Weight

269.68 g/mol

IUPAC Name

(3R,4S)-4-(2-chloro-4-methoxyphenyl)-2-oxopyrrolidine-3-carboxylic acid

InChI

InChI=1S/C12H12ClNO4/c1-18-6-2-3-7(9(13)4-6)8-5-14-11(15)10(8)12(16)17/h2-4,8,10H,5H2,1H3,(H,14,15)(H,16,17)/t8-,10-/m1/s1

InChI Key

ICVAEZUMAVAQEO-PSASIEDQSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)[C@H]2CNC(=O)[C@@H]2C(=O)O)Cl

Canonical SMILES

COC1=CC(=C(C=C1)C2CNC(=O)C2C(=O)O)Cl

Origin of Product

United States

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